4-Indol-1-yl-4-oxo-butyric acid

Description

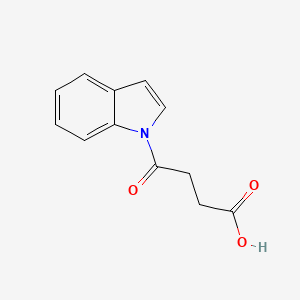

4-(1H-Indol-1-yl)-4-oxobutanoic acid is a substituted butanoic acid derivative featuring an indole ring linked via a ketone group at the fourth position. The indole moiety, a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, confers unique electronic and steric properties to the compound.

Properties

IUPAC Name |

4-indol-1-yl-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c14-11(5-6-12(15)16)13-8-7-9-3-1-2-4-10(9)13/h1-4,7-8H,5-6H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVWDZPQGNZUCGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2C(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Indolyl-Substituted Derivatives

Compounds 6e, 6f, 7a–d (from –2) share the 4-oxobutanoic acid backbone but differ in substituents on the indole ring and the amino side chains. Key distinctions include:

- Electron-withdrawing groups : Compounds like 6e (ethoxycarbonyl) and 6f (methoxycarbonyl) exhibit enhanced reactivity in nucleophilic additions due to increased electrophilicity at the ketone group .

- Amino side chains: Derivatives such as 7a (phenylethylamino) and 7c (furan-2-yl-methylamino) demonstrate steric and electronic modulation of aza-Michael addition outcomes, influencing reaction yields (65–90%) and stereoselectivity .

Table 1: Comparison of Indolyl-Substituted 4-Oxobutanoic Acid Derivatives

Non-Indolyl Substituted 4-Oxobutanoic Acids

- 4-Oxo-4-pyren-1-ylbutyric acid (): The pyrene substituent introduces strong fluorescence properties, making this compound useful in photophysical studies. Its bulkier aromatic system reduces solubility in polar solvents compared to the indolyl analog .

- 4-Oxo-4-phenylbutyric acid, butyl ester (): The phenyl group and ester functionality enhance lipophilicity, suggesting applications in prodrug design. The molecular weight (234.29 g/mol) is lower than indolyl derivatives, which typically exceed 300 g/mol .

Table 2: Physicochemical Properties of Non-Indolyl 4-Oxobutanoic Acids

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic methods for characterizing 4-Indol-1-yl-4-oxo-butyric acid, and how can they distinguish structural isomers?

- Methodological Answer : Use FT-IR spectroscopy to identify key functional groups (e.g., carbonyl stretching vibrations near 1700 cm⁻¹ for the oxo group and indole N-H vibrations around 3400 cm⁻¹). Pair this with ¹H/¹³C NMR to resolve stereochemical ambiguities: the indole proton signals typically appear at δ 7.0–7.5 ppm, while the oxo-butyric acid chain protons resonate between δ 2.5–3.5 ppm. Theoretical calculations (e.g., DFT) can predict vibrational modes and verify experimental spectra .

Q. How can solubility and stability be optimized for this compound in biological assays?

- Methodological Answer : The compound is sparingly soluble in aqueous buffers but dissolves in DMSO (150 mg/mL, ~511 mM) . For cell-based studies, prepare stock solutions in DMSO and dilute in culture media to maintain <0.1% DMSO. Stability testing under varying pH (4–9) and temperatures (4°C, 25°C, -20°C) is critical; recommends long-term storage at -20°C to prevent degradation. Monitor purity via HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) .

Q. What synthetic routes are reported for this compound derivatives, and what yields are typical?

- Methodological Answer : While direct synthesis data for this compound is limited, analogous indole derivatives are synthesized via condensation reactions. For example, 3-formylindole intermediates can react with activated esters (e.g., succinic anhydride) under reflux in acetic acid with sodium acetate as a catalyst, achieving yields of ~60–70% . Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is advised.

Advanced Research Questions

Q. How does stereochemistry at the oxo-butyric acid moiety influence the compound’s bioactivity?

- Methodological Answer : Enantiomeric resolution using chiral HPLC (e.g., Chiralpak IA column) can separate R/S configurations. Comparative bioactivity assays (e.g., enzyme inhibition) should be conducted for each enantiomer. Computational docking studies (AutoDock Vina) can predict binding affinities to target proteins, correlating stereochemistry with activity .

Q. What advanced analytical methods resolve discrepancies in reported pKa or spectral data across studies?

- Methodological Answer : Discrepancies in pKa (e.g., predicted 4.72 ± 0.37 vs. experimental values) may arise from solvent polarity or impurities. Use potentiometric titration in standardized buffers (pH 2–12) to measure exact pKa. Cross-validate FT-IR and NMR data with computational simulations (Gaussian 16) to identify spectral anomalies caused by tautomerism or hydration .

Q. How can researchers address contradictions in reported biological activity data for this compound?

- Methodological Answer : Variability in bioactivity may stem from differences in assay conditions (e.g., cell lines, incubation time). Standardize protocols using reference controls (e.g., indole-3-acetic acid for auxin-like activity). Perform dose-response curves (IC₅₀/EC₅₀) in triplicate and validate via orthogonal assays (e.g., SPR for binding kinetics) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.